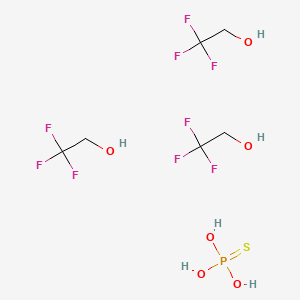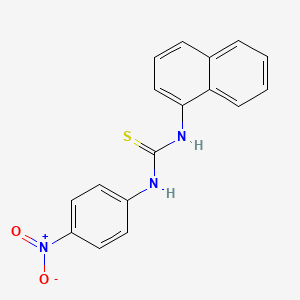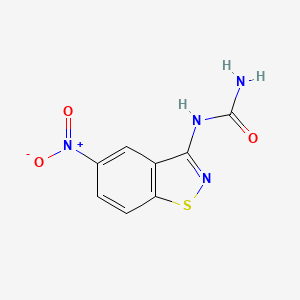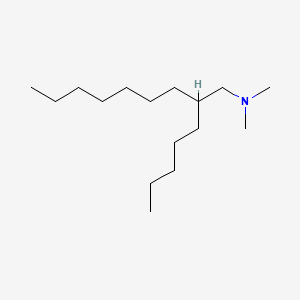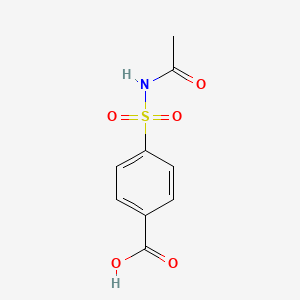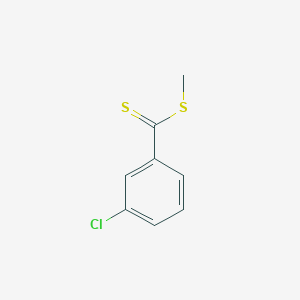
Methyl 3-chlorobenzene-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters These compounds are characterized by the presence of a carbodithioate group (CS2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chlorobenzene-1-carbodithioate typically involves the reaction of 3-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following equation:
3-chlorobenzene-1-carbodithioic acid+methanol→methyl 3-chlorobenzene-1-carbodithioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chlorobenzene-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbodithioate group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl 3-chlorobenzene-1-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This group can form strong bonds with metal surfaces, making it useful in applications such as molecular electronics. The compound’s reactivity is largely due to the presence of the C=S functionality, which can participate in various chemical reactions, including coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbodithioate esters: These compounds share the carbodithioate group but differ in the substituents on the benzene ring.
Benzyl thiomethyl ethers: These compounds have a similar sulfur-containing functional group but differ in their overall structure.
Uniqueness
Methyl 3-chlorobenzene-1-carbodithioate is unique due to the presence of both the carbodithioate group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form strong interactions with metal surfaces, making it particularly valuable in molecular electronics .
Propiedades
Número CAS |
108593-00-6 |
|---|---|
Fórmula molecular |
C8H7ClS2 |
Peso molecular |
202.7 g/mol |
Nombre IUPAC |
methyl 3-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 |
Clave InChI |
HMZRYVPLFTYRMO-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


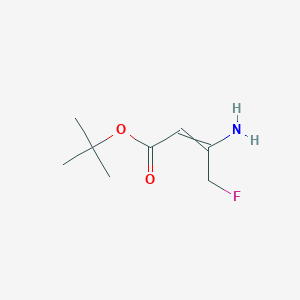
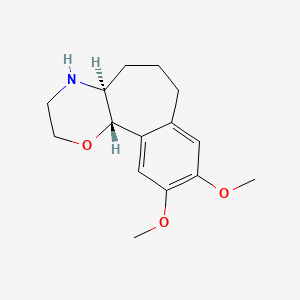

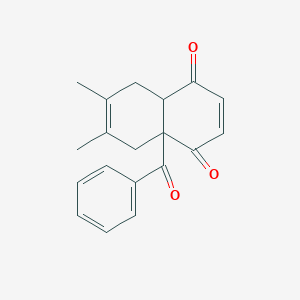

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

